4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of the bromophenyl group enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl-substituted hydrazine and a pyrimidine derivative, the reaction proceeds through cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the desired product formation. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Further cyclization reactions can modify the core structure to produce novel compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising anticancer activity.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis induction have been investigated, making it a valuable tool in cancer research.
Chemical Biology: Its reactivity and ability to form various derivatives make it useful in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity effectively.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit biological activities and have been explored as potential therapeutic agents.
Uniqueness
4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4/c18-14-3-1-12(2-4-14)15-11-21-22-16(7-10-20-17(15)22)13-5-8-19-9-6-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQZGFZRBXVRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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